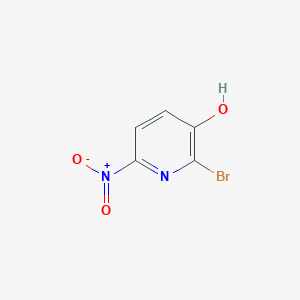

2-Bromo-6-nitropyridin-3-ol

Description

Contextualization of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives hold a distinctive position in the realm of medicinal and chemical research. ajrconline.org The pyridine ring, a six-membered heteroaromatic structure containing one nitrogen atom, is a fundamental component of various natural products, including vitamins and alkaloids. nih.gov Its unique chemical properties, such as water solubility and the ability to form stable salts, make it a valuable scaffold in drug design and discovery. ajrconline.orgnih.gov The incorporation of a pyridine nucleus is a widely used strategy to enhance the pharmacokinetic properties of potential drug molecules. ajrconline.org

Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry for creating pesticides, herbicides, and fungicides that help improve crop yields. globenewswire.comresearchgate.net They also serve as precursors and solvents in the synthesis of functional nanomaterials and dyes, and as ligands in organometallic chemistry. nih.govresearchgate.net The versatility of the pyridine scaffold allows for straightforward conversion into a multitude of functional derivatives, making it a cornerstone of modern organic chemistry and materials science. nih.gov

Significance of Halogenated and Nitrated Pyridine Scaffolds

The introduction of halogen atoms (like bromine) and nitro groups onto the pyridine ring significantly modifies its chemical reactivity and electronic properties, opening up new synthetic possibilities. Halogenation provides a reactive handle for further chemical transformations, particularly through nucleophilic substitution and cross-coupling reactions. chemimpex.commdpi.com The position of the halogen atom can influence both steric and electronic effects within the molecule.

The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. nih.gov This electronic influence is crucial in directing the course of chemical reactions and is often exploited in multi-step syntheses. The combination of a halogen and a nitro group on a pyridine scaffold, as seen in 2-Bromo-6-nitropyridin-3-ol, creates a highly functionalized and reactive building block for constructing more complex molecules. guidechem.com

Research Trajectories for this compound

While specific research on this compound (CAS 167683-72-9) is not extensively documented in publicly available literature, the research trajectories for its isomer, 6-Bromo-2-nitropyridin-3-ol (B1291309) (CAS 443956-08-9), provide strong indications of its potential applications. This closely related compound is utilized as a key reagent in the synthesis of novel therapeutic agents. chemicalbook.com

Notably, 6-Bromo-2-nitropyridin-3-ol serves as a building block for creating oxabicyclooctane-linked bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents. chemicalbook.com It is also used in the palladium-catalyzed synthesis of α-styrylpyridines, a class of compounds that have demonstrated potential antitumor activity. chemicalbook.com These applications highlight the value of the bromo-nitro-hydroxypyridine scaffold in medicinal chemistry. The presence of the bromine, nitro, and hydroxyl functional groups offers multiple points for chemical modification, suggesting that this compound is a promising, albeit less explored, intermediate for developing new compounds with potential biological activity. guidechem.com

Chemical Data

The following table summarizes key chemical identifiers and properties for this compound and its isomer.

| Property | This compound | 6-Bromo-2-nitropyridin-3-ol |

| CAS Number | 167683-72-9 aaronchem.comsigmaaldrich.com | 443956-08-9 guidechem.comscbt.com |

| Molecular Formula | C₅H₃BrN₂O₃ aaronchem.com | C₅H₃BrN₂O₃ guidechem.comscbt.com |

| Molecular Weight | 218.99 g/mol | 218.99 g/mol scbt.com |

| Appearance | Not specified | Pale yellow solid guidechem.com |

| Boiling Point | Not specified | 413.0±40.0 °C at 760 mmHg chemsrc.com |

| Density | Not specified | 2.0±0.1 g/cm³ chemsrc.com |

| pKa | Not specified | -1.31±0.10 (Predicted) guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTNGVHJAZEBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Regioselective Synthesis of 2-Bromo-6-nitropyridin-3-ol

The regioselective synthesis of this compound is primarily achieved through the controlled introduction of nitro and bromo substituents onto a pyridinol precursor. The order of these introductions is critical to directing the functional groups to the correct positions.

Strategic Nitration of Precursor Pyridinols

The nitration of a pyridinol precursor is a key step in the synthesis of this compound. The directing effects of the existing substituents on the pyridine (B92270) ring guide the incoming nitro group.

One common precursor is 3-hydroxypyridine (B118123). The nitration of 3-hydroxypyridine can be achieved using a mixture of potassium nitrate (B79036) (KNO₃) and acetic anhydride (B1165640) in an ethyl acetate (B1210297) solvent. lookchem.com The reaction is typically heated to around 45°C. lookchem.com This process yields 3-hydroxy-2-nitropyridine. lookchem.com The hydroxyl group at the 3-position directs the nitration to the adjacent 2-position.

Another approach involves the nitration of a pre-brominated pyridine. For instance, the nitration of 3-Bromo-6-methylpyridin-2-ol using 65% aqueous nitric acid at a controlled temperature (0 °C to room temperature) yields 3-Bromo-6-methyl-5-nitropyridin-2-ol. Careful temperature control is crucial to prevent over-nitration.

| Precursor | Reagents | Conditions | Product | Yield |

| 3-Hydroxypyridine | KNO₃, Acetic Anhydride, Ethyl Acetate | 45°C | 3-Hydroxy-2-nitropyridine | 81% lookchem.com |

| 3-Bromo-6-methylpyridin-2-ol | 65% aqueous HNO₃ | 0°C to room temp, 3.5 h | 3-Bromo-6-methyl-5-nitropyridin-2-ol | 67% |

Controlled Bromination of Precursor Pyridinols

The bromination of a nitrated pyridinol is another viable pathway. The electron-withdrawing nature of the nitro group significantly influences the position of bromination.

Starting with 3-hydroxy-2-nitropyridine, bromination can be carried out using bromine in methanol (B129727) in the presence of sodium methylate. lookchem.com The reaction proceeds at a controlled temperature of 0-20°C for approximately one hour. lookchem.com This method results in the formation of 6-bromo-2-nitropyridin-3-ol (B1291309) with a high yield of 96%. lookchem.com

Alternatively, bromination of 2-methyl-3-nitropyridine (B124571) can be achieved with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid like ferric bromide (FeBr₃). The deactivating effect of the nitro group directs the bromine to the 5-position.

| Precursor | Reagents | Conditions | Product | Yield |

| 3-Hydroxy-2-nitropyridine | Bromine, Sodium Methylate, Methanol | 0 - 20℃, 1h | 6-Bromo-2-nitropyridin-3-ol | 96% lookchem.com |

| 2-Methyl-3-nitropyridine | Br₂ or NBS, FeBr₃ | Not specified | 5-Bromo-2-methyl-3-nitropyridine | Not specified |

Emerging Synthetic Pathways and Catalytic Approaches

Recent advancements in organic synthesis have introduced novel pathways and catalytic methods that offer potential for more efficient and selective synthesis of functionalized pyridines. While not yet specifically documented for this compound, these methodologies are relevant to its synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for creating carbon-carbon bonds and introducing functional groups to pyridine rings. researchgate.netmdpi.com These methods could potentially be adapted for the synthesis of precursors to this compound. For example, a Suzuki coupling could be used to introduce a functional group that is later converted to a hydroxyl or nitro group.

Furthermore, enzymatic and whole-cell biocatalysis are emerging as environmentally friendly alternatives for the regioselective hydroxylation of pyridine derivatives. nih.gov For instance, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various substituted pyridin-2-amines at the 5-position. nih.gov This approach could potentially be explored for the synthesis of hydroxylated precursors.

Flow chemistry is another emerging technology that offers enhanced safety and control over reaction parameters, which is particularly beneficial for energetic reactions like nitration. acs.org

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and regioselectivity of the synthesis of this compound. Key parameters include:

Temperature: As seen in the nitration of 3-Bromo-6-methylpyridin-2-ol, maintaining a low temperature (0°C) is critical to prevent over-nitration and the formation of byproducts.

Stoichiometry of Reagents: The precise molar ratio of the substrate to the nitrating or brominating agent must be controlled to ensure complete reaction without leading to undesired multiple substitutions.

Catalyst and Base Selection: In catalytic reactions, the choice of catalyst and base can significantly impact the reaction's efficiency and selectivity. For instance, in Suzuki couplings, various palladium catalysts and bases are screened to find the optimal combination for a specific substrate. ikm.org.my

Solvent: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants and intermediates. researchgate.net

High-throughput experimentation can be employed to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given synthetic step. acs.org

Methodologies for Product Isolation and Purification

After the synthesis, isolating and purifying the target compound, this compound, is essential to obtain a product of high purity. Common techniques include:

Filtration: The crude product, if it precipitates out of the reaction mixture, can be collected by suction filtration. lookchem.com

Extraction: The product can be extracted from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate or dichloromethane. lookchem.comgoogle.com The organic layers are then combined, dried, and the solvent is evaporated.

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. The choice of eluent (a mixture of solvents) is critical for achieving good separation of the desired product from any impurities or byproducts.

Recrystallization: This technique can be used to further purify the solid product. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com

Intrinsic Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Profiles

Electrophilic aromatic substitution (EAS) reactions on the pyridine (B92270) ring are generally less facile compared to benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orglibretexts.org The presence of additional deactivating groups, such as the nitro group, further suppresses these reactions. wikipedia.org

Electronic Effects of Nitro and Hydroxyl Substituents

The nitro (-NO₂) group is a strong electron-withdrawing group, significantly decreasing the electron density of the pyridine ring. This deactivation makes the ring less susceptible to attack by electrophiles. wikipedia.org Conversely, the hydroxyl (-OH) group is an activating group, donating electron density to the ring through resonance. However, in 2-Bromo-6-nitropyridin-3-ol, the powerful deactivating effect of the nitro group and the inherent electron deficiency of the pyridine ring likely dominate, rendering electrophilic substitution challenging.

The position of these substituents is crucial. The nitro group at the 6-position and the hydroxyl group at the 3-position influence the regioselectivity of any potential electrophilic attack. While direct nitration of pyridine itself is sluggish, the directing effects of existing substituents can facilitate substitution. wikipedia.org For instance, in related pyridin-2-ol systems, nitration is often directed to the 5-position due to the influence of the hydroxyl group.

Nucleophilic Aromatic Substitution Investigations

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgwikipedia.org This class of reactions is a cornerstone of pyridine chemistry, allowing for the introduction of a wide range of functional groups. wikipedia.org

Bromine as a Strategic Leaving Group in Pyridine Systems

Halogens, such as bromine, serve as excellent leaving groups in nucleophilic substitution reactions on pyridine rings. wikipedia.orgcymitquimica.com The bromine atom at the 2-position of this compound is well-positioned for displacement by nucleophiles. Its departure is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge that develops in the transition state and the subsequent intermediate, often a Meisenheimer complex. wikipedia.org The reactivity of halopyridines in S_NAr reactions often follows the order F > Cl > Br > I, though this can be influenced by the specific nucleophile and reaction conditions. wikipedia.org

Nitro Group Activation in Nucleophilic Attack

The nitro group plays a pivotal role in activating the pyridine ring towards nucleophilic attack. wikipedia.org Its strong electron-withdrawing nature, particularly when positioned ortho or para to the leaving group, stabilizes the anionic intermediate formed during the reaction. wikipedia.org In this compound, the nitro group at the 6-position is para to the bromine at the 2-position, providing significant activation for nucleophilic substitution at that site. This activation is a well-established principle in the chemistry of nitroarenes and nitropyridines. wikipedia.orgthieme-connect.com Research on related compounds like 2-bromo-5-nitropyridine (B18158) has shown that they readily undergo substitution reactions with various nucleophiles. researchgate.net

Redox Chemistry of this compound

The functional groups present in this compound also impart a rich redox chemistry to the molecule. Both the hydroxyl and nitro groups can participate in oxidation and reduction reactions, respectively.

Oxidative Transformations of the Hydroxyl Moiety

The hydroxyl group at the 3-position can undergo oxidation. For instance, the hydroxyl group in the related compound 3-Bromo-6-methyl-5-nitropyridin-2-ol can be oxidized to a carbonyl group to form the corresponding pyridone derivative using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). A similar transformation could be anticipated for this compound. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and various reagents and conditions can be employed to achieve this. nih.gov Photo-oxidation has also been reported as a method for the oxidation of similar substrates. researchgate.net

The nitro group, on the other hand, can be reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl₂) and acid. ambeed.com This transformation is common for nitroaromatic compounds and provides a route to amino-substituted pyridines. ambeed.comsmolecule.com

Reductive Pathways of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, a key transformation for the synthesis of various derivatives, including biologically active compounds. This reduction can be accomplished through several synthetic methodologies, primarily involving metallic reducing agents under acidic or neutral conditions.

One documented pathway involves the use of iron powder in the presence of an acid, such as acetic acid, at elevated temperatures (e.g., 90 °C). nih.gov This method was successfully employed in the synthesis of a pyridoxazine intermediate, which serves as a building block for novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov The reaction proceeds by the transfer of electrons from the metal to the nitro group, followed by protonation from the acidic medium, ultimately yielding the corresponding 2-amino-6-bromopyridin-3-ol.

Alternative conditions for this reduction have also been reported, utilizing different metal-based systems. For instance, the reduction can be carried out using iron powder with calcium chloride in ethanol (B145695) at 85 °C. echemi.com Another effective method involves the use of zinc dust in combination with ammonium (B1175870) chloride in an ethanol solvent at 50 °C. echemi.com These methods provide pathways to the aminopyridine derivative, which is a versatile precursor for further functionalization.

| Reagent System | Solvent | Temperature | Product | Reference |

| Iron (Fe), Acetic Acid (AcOH) | - | 90 °C | 2-Amino-6-bromopyridin-3-ol | nih.gov |

| Iron (Fe), Calcium Chloride (CaCl₂) | Ethanol | 85 °C | 2-Amino-6-bromopyridin-3-ol | echemi.com |

| Zinc (Zn), Ammonium Chloride (NH₄Cl) | Ethanol | 50 °C | 2-Amino-6-bromopyridin-3-ol | echemi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of the pyridine ring makes this compound and its derivatives suitable substrates for various transition metal-catalyzed cross-coupling reactions. chemicalbook.com These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been shown to be effective. chemicalbook.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in modern organic synthesis. libretexts.orgresearchgate.net While direct Suzuki coupling on this compound is not extensively detailed, its derivatives have been shown to undergo this reaction efficiently.

In the synthesis of novel bacterial topoisomerase inhibitors, a derivative of the title compound, 2-bromo-7,8-dihydro-2H-pyrano[2,3-b]pyridin-3-one, was successfully coupled with phenylvinylboronic acid. nih.gov The reaction, catalyzed by a palladium complex with a phosphine (B1218219) ligand (e.g., (Ph₃P)₄Pd) and a base like potassium carbonate in a dioxane/water solvent system, proceeded at reflux to yield the corresponding E-styrene product. nih.gov This demonstrates the viability of the C-Br bond at that position for Suzuki-Miyaura cross-coupling, a common strategy for functionalizing bromopyridines. researchgate.net

Example of Suzuki-Miyaura Coupling on a Derivative:

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 2-bromo-7,8-dihydro-2H-pyrano[2,3-b]pyridin-3-one | Phenylvinylboronic acid | (Ph₃P)₄Pd | K₂CO₃ | 1,4-Dioxane/Water | 2-(2-phenylvinyl)-7,8-dihydro-2H-pyrano[2,3-b]pyridin-3-one | nih.gov |

Sonogashira Coupling and Related Processes

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is a fundamental method for synthesizing substituted alkynes and conjugated enynes. mdpi.comscirp.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. scirp.org

There are no specific, documented examples of Sonogashira coupling directly on this compound in the reviewed literature. However, the reaction is widely applied to various bromopyridine substrates. mdpi.com For instance, 2-amino-3-bromopyridines readily undergo Sonogashira coupling with a range of terminal alkynes using catalysts like Pd(CF₃COO)₂, PPh₃, and CuI in the presence of a base such as triethylamine. Given the established reactivity of the C-Br bond in this compound derivatives under palladium catalysis, it is mechanistically plausible that it would also serve as a competent substrate in Sonogashira reactions, allowing for the introduction of alkynyl moieties.

Other Mechanistically Significant Transformations

Beyond reduction and cross-coupling, this compound can undergo other mechanistically important reactions, particularly involving the hydroxyl and bromo groups.

One notable transformation is the O-alkylation of the hydroxyl group. This reaction was utilized in the synthesis of a key intermediate for bacterial topoisomerase inhibitors, where this compound was treated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) at reflux. nih.gov This nucleophilic substitution reaction, where the phenoxide formed in situ acts as the nucleophile, yields the corresponding ether.

Another significant transformation is its use as a precursor in a palladium-catalyzed coupling with N-tosylhydrazones for the synthesis of α-styrylpyridines, which have shown potential antitumor activity. chemicalbook.com This suggests the bromo-substituent is reactive in other types of palladium-catalyzed processes beyond the standard Suzuki and Sonogashira couplings.

| Starting Material | Reagent | Base | Solvent | Product Type | Reference |

| This compound | Ethyl bromoacetate | K₂CO₃ | Acetone | O-alkylated ether | nih.gov |

| This compound | N-Tosylhydrazone | - | - | α-Styrylpyridine | chemicalbook.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-6-nitropyridin-3-ol, ¹H NMR provides specific information about the electronic environment of the protons on the pyridine (B92270) ring.

In a ¹H NMR spectrum recorded in dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of 6-Bromo-2-nitropyridin-3-ol (B1291309) (an alternative IUPAC name for the same structure) exhibit distinct signals. The proton adjacent to the bromine atom and the one adjacent to the nitro group can be distinguished by their chemical shifts and coupling constants. While detailed experimental ¹³C NMR data for this compound is not widely available in the literature, computational predictions for related structures suggest characteristic shifts for the carbon atoms, influenced by the strong electron-withdrawing effects of the nitro group and the halogen.

| Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| -OH | ~9.70 | Singlet (broad) | N/A | Hydroxyl Proton |

| Ar-H | ~6.74 | Doublet | 7.8 | Aromatic Proton |

| Ar-H | ~6.49 | Doublet | 7.8 | Aromatic Proton |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn confirms its elemental composition. HRMS analysis of this compound would yield a precise mass-to-charge ratio (m/z) consistent with its molecular formula, C₅H₃BrN₂O₃. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

While specific experimental fragmentation data is sparse, predicted collision cross-section (CCS) values provide theoretical data for various adducts of the molecule, which is crucial for distinguishing it in complex mixtures. researchgate.net For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 218.93998. researchgate.net

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.93998 | 132.3 |

| [M+Na]⁺ | 240.92192 | 144.4 |

| [M-H]⁻ | 216.92542 | 136.9 |

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. For this compound, the spectra are characterized by vibrations corresponding to the O-H, N-O, C=C, C-N, and C-Br bonds.

Although a fully assigned experimental spectrum for this specific molecule is not commonly published, the expected absorption bands can be inferred from its structure and data from analogous compounds. Strong absorption bands are predicted for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and for the hydroxyl group (-OH) at around 3200 cm⁻¹. vulcanchem.com Studies on similar compounds, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, show characteristic bands for the NO₂ group (1551 cm⁻¹), C=N bonds (1588 cm⁻¹), and the C-Br bond (643 cm⁻¹), which serve as a useful reference. asianpubs.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | ~3200-3400 | Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C=C, C=N (aromatic ring) | ~1550-1600 | Stretching |

| N-O (nitro) | ~1520-1550 (asymmetric) & ~1340-1360 (symmetric) | Stretching |

| C-Br (bromo) | ~600-700 | Stretching |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. The this compound molecule contains a nitropyridine ring system, which acts as a strong chromophore. Studies on related nitropyridine derivatives demonstrate that these compounds are transparent in much of the visible region with a lower cut-off wavelength determined by their specific electronic structure. researchgate.net For example, analysis of 3-hydroxy 2-nitropyridine (B88261) showed a wide transparency in the visible region. researchgate.net The absorption maxima (λmax) for this compound are expected to be influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and bromo groups. Specific experimental λmax values for this compound are not widely documented, but analysis of similar compounds like 2-bromo-5-nitropyridine (B18158) in various solvents provides insight into the solvatochromic shifts that can be expected. researchgate.net

X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the surveyed literature, analysis of its derivatives provides critical insights into the expected structural features.

Studies on analogous compounds, such as 3-hydroxy-6-methyl-2-nitropyridine, reveal that the pyridine ring is essentially planar. vulcanchem.com In such structures, hydrogen bonding is a dominant intermolecular force, often occurring between the hydroxyl group of one molecule and the pyridinic nitrogen of another, leading to the formation of chain-like networks in the crystal lattice. vulcanchem.com A study on another derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, which was crystallized from a methanol (B129727) solution, confirmed its structure via X-ray diffraction and revealed a complex network of N-H···N, N-H···O, and C-H···O hydrogen bonds. researchgate.net These findings suggest that this compound would likely exhibit similar planarity and engage in significant hydrogen bonding, influencing its solid-state properties like melting point and solubility.

Computational Chemistry and Theoretical Frameworks

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. mdpi.comaps.org These methods are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of 2-Bromo-6-nitropyridin-3-ol. DFT methods, such as B3LYP, are particularly popular for their efficiency in handling electron correlation. researchgate.nettandfonline.com Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point for more complex calculations. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. For this compound, the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂) and bromine atom (-Br) on the pyridine (B92270) ring dictates its electronic landscape.

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, while the LUMO is anticipated to be centered on the electron-deficient nitro group and the carbon atom attached to the bromine. This distribution facilitates nucleophilic attack at positions activated by the nitro group and the displacement of the bromide ion. Natural Bond Orbital (NBO) analysis further elucidates the charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation, by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. sci-hub.semdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

This table presents hypothetical data calculated using DFT (B3LYP/6-311G(d,p)) to illustrate the typical outputs of such an analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.85 | Indicator of chemical stability and reactivity |

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies using DFT, one can simulate the Infrared (IR) and Raman spectra of this compound. researchgate.netresearchgate.net These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of C-N, N-O, C-Br, and O-H bonds. mdpi.commdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy. sci-hub.se These predictions are instrumental in confirming the molecular structure by comparing the theoretical shifts with experimental data. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. mdpi.comtandfonline.commdpi.com

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

This table illustrates how theoretical calculations are compared with experimental findings.

| Spectroscopic Data | Calculated Value | Experimental Value |

| FT-IR (cm⁻¹) | ||

| ν(O-H) | 3450 | 3445 |

| νas(NO₂) | 1530 | 1525 |

| νs(NO₂) | 1355 | 1350 |

| ¹³C NMR (ppm) | ||

| C-Br | 115.2 | 114.8 |

| C-NO₂ | 150.1 | 149.7 |

| UV-Vis (nm) | ||

| λmax | 350 | 352 |

Electronic Structure and Molecular Orbital Analysis

Mechanistic Probing via Computational Methods

Computational chemistry offers profound insights into reaction mechanisms, allowing for the detailed exploration of reaction pathways that are often difficult to study experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.orgacs.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), DFT calculations can locate the transition state structure and calculate its energy, which corresponds to the activation energy barrier of the reaction. rsc.orgpatonlab.com

The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state. rsc.org Following the reaction pathway downhill from the transition state in both directions (Intrinsic Reaction Coordinate analysis) connects it to the corresponding reactant and product or intermediate, thereby elucidating the complete reaction mechanism. rsc.org This approach can clarify whether a reaction proceeds through a concerted or a stepwise mechanism, for instance, by identifying a stable Meisenheimer complex as an intermediate in an SNAr reaction. rsc.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. mdpi.comsci-hub.se These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). sci-hub.sersc.org

Hardness (η): (I - A) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): 1 / η. It is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): μ² / (2η). It quantifies the energy stabilization when the system acquires additional electronic charge.

These descriptors can be used to predict the reactivity of this compound in various chemical environments and to compare its reactivity with that of similar compounds. rsc.org

Table 3: Illustrative Quantum Chemical Descriptors for this compound

Calculated at the B3LYP/6-311G(d,p) level of theory (hypothetical values).

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.95 |

| Electron Affinity (A) | -ELUMO | 2.10 |

| Electronegativity (χ) | (I + A) / 2 | 4.525 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.525 |

| Global Hardness (η) | (I - A) / 2 | 2.425 |

| Global Softness (S) | 1 / η | 0.412 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.22 |

Transition State Characterization and Reaction Pathway Elucidation

Solvation Models and Solvent-Solute Interaction Analysis

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. znaturforsch.comlookchem.com Computational solvation models are used to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. mdpi.commdpi.com

By performing DFT calculations with a PCM, one can analyze how the properties of this compound, such as its geometric parameters, electronic structure, and spectroscopic signatures, change in different solvents. mdpi.com This is particularly important for understanding reaction kinetics, as the polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates. znaturforsch.comresearchgate.net For example, the study of nucleophilic substitution reactions on similar nitropyridines has shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) solute-solvent interactions play a crucial role in reactivity. researchgate.net Analysis of solvatochromic shifts in UV-Vis spectra, both experimentally and computationally, can provide further evidence for the nature of these interactions. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijirset.comnih.gov These models are invaluable in medicinal chemistry and environmental toxicology for predicting the activity of new compounds, understanding mechanisms of action, and prioritizing candidates for synthesis and testing, thereby saving time and resources. scispace.comnih.gov

Research Findings and Methodologies

Research on nitroaromatic compounds and pyridine derivatives consistently demonstrates that their biological activities and properties are influenced by a combination of electronic, steric, and hydrophobic factors. researchgate.netacs.orglmaleidykla.lt

Key Molecular Descriptors: For a molecule like this compound, a QSAR/QSPR model would likely involve descriptors from several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating hydroxyl group, creates a complex electronic environment.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This is a crucial descriptor for nitroaromatic compounds, often correlating with their toxicity and reactivity. mdpi.comacs.orglmaleidykla.lt A lower ELUMO value indicates greater electrophilicity and susceptibility to reductive metabolic activation, a common mechanism for the toxicity of nitroaromatics.

Energy of the Highest Occupied Molecular Orbital (EHOMO): This relates to the molecule's ability to donate electrons. mdpi.comlmaleidykla.lt The energy gap between HOMO and LUMO (∆E) is an indicator of chemical hardness and molecular stability. scispace.com

Partial Atomic Charges: The charge distribution across the pyridine ring, nitro group, and substituents is critical for understanding electrostatic interactions with receptors or enzymes. mdpi.com

Hydrophobic Descriptors:

Logarithm of the Octanol-Water Partition Coefficient (log Kow or logP): This is a classic measure of a compound's hydrophobicity. It governs the molecule's ability to cross cell membranes and distribute within biological systems. nih.govacs.org The contribution of the bromo, nitro, and hydroxyl groups would be significant in determining this value.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

Molecular Weight (MW): A fundamental descriptor related to the size of the molecule. nih.gov

Van der Waals Volume: This descriptor provides a measure of the molecule's bulk, which can influence how it fits into a binding site. lmaleidykla.lt

Polar Surface Area (PSA): This is the surface area contributed by polar atoms (oxygen and nitrogen) and is often correlated with a molecule's transport properties. lmaleidykla.lt

Model Development: A common method for building a QSAR model is Multiple Linear Regression (MLR), which generates an equation linking the biological activity (e.g., -log(IC50) or -log(LD50)) to the most relevant descriptors. scispace.comnih.gov More advanced machine learning techniques like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can also be employed to capture more complex, non-linear relationships. scispace.commdpi.com

Illustrative Data Tables

To perform a QSAR study, a dataset of related compounds with varying substituents would be required. The following table is a hypothetical example illustrating the kind of data that would be collected for this compound and a series of analogous compounds to build a QSAR model for a specific biological activity (e.g., antibacterial activity).

Table 1: Hypothetical Dataset of Pyridine Derivatives for QSAR Analysis This table is for illustrative purposes only. The descriptor values and activity data are not from actual experiments.

| Compound Name | Structure | Biological Activity (-log MIC) | ELUMO (eV) | logP | Molecular Weight ( g/mol ) |

| 2-Chloro-6-nitropyridin-3-ol | Cl-C5H2N(NO2)OH | 4.85 | -2.95 | 1.88 | 174.55 |

| This compound | Br-C5H2N(NO2)OH | 5.10 | -3.10 | 2.15 | 219.00 |

| 2-Iodo-6-nitropyridin-3-ol | I-C5H2N(NO2)OH | 5.25 | -3.15 | 2.50 | 265.99 |

| 2,6-Dinitropyridin-3-ol | (NO2)2-C5H2NOH | 4.90 | -3.50 | 1.50 | 185.09 |

| 6-Nitropyridin-3-ol | NO2-C5H3NOH | 4.50 | -2.80 | 1.35 | 140.10 |

From such a dataset, a statistical analysis would be performed to derive a QSAR equation. The following is a hypothetical QSAR model that could be generated from the data above.

Hypothetical QSAR Equation: Biological Activity = -0.85 * E_LUMO + 0.45 * logP - 0.005 * MW + 1.50

In this hypothetical equation:

The negative coefficient for ELUMO suggests that a lower LUMO energy (greater electrophilicity) enhances biological activity, which is a common finding for nitroaromatic compounds. lmaleidykla.lt

The positive coefficient for logP indicates that increased hydrophobicity contributes positively to activity, perhaps by improving membrane transport. acs.org

The small negative coefficient for Molecular Weight (MW) might suggest that while hydrophobicity is important, excessive size could be detrimental, possibly due to steric hindrance at the target site.

The quality of such a model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. researchgate.net

Strategies for Derivatization and Scaffold Functionalization

Site-Specific Modification of 2-Bromo-6-nitropyridin-3-ol

The reactivity of the functional groups on the this compound ring allows for targeted modifications at specific positions. This site-specificity is crucial for the rational design and synthesis of novel compounds with desired properties.

Bromine Atom Substitutions and Replacements

The bromine atom at the 2-position of the pyridine (B92270) ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. smolecule.comchemimpex.com These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-substituted pyridine with boronic acids or their esters. preprints.org This reaction enables the introduction of diverse aryl and heteroaryl groups, which is a common strategy in the development of pharmaceuticals. preprints.orgvulcanchem.com For instance, 2-bromo-5-nitropyridine (B18158) has been utilized in microwave-mediated Suzuki-Miyaura coupling to prepare libraries of biaryl compounds. chemsrc.com

Sonogashira Coupling: The Sonogashira reaction, another palladium-catalyzed process, facilitates the formation of a carbon-carbon bond between the bromine atom and a terminal alkyne. scirp.orgnih.govambeed.comambeed.com This method is instrumental in synthesizing substituted alkynes and conjugated systems. scirp.org Research has demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes in the presence of a palladium catalyst, yielding 2-amino-3-alkynylpyridines in good yields. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a go-to method for forming carbon-nitrogen bonds. mdpi.comorganic-chemistry.org It allows for the substitution of the bromine atom with a wide variety of primary and secondary amines, providing access to a diverse range of amino-substituted pyridines. organic-chemistry.org This reaction has been pivotal in the synthesis of numerous biologically active compounds. mdpi.com

Nucleophilic Substitution: The bromine atom can also be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the nitro group which activates the pyridine ring. smolecule.com This allows for the introduction of functionalities like amino, and other groups through nucleophilic aromatic substitution (SNAr) reactions.

| Reaction | Catalyst/Reagents | Bond Formed | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | C-C | Aryl, Heteroaryl |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base, Terminal alkyne | C-C (sp2-sp) | Alkynyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine | C-N | Amino |

| Nucleophilic Substitution | Nucleophile (e.g., NH₃, NaSCH₃) | C-Nu | Amino, Thioether, etc. |

Nitro Group Transformations

The nitro group at the 6-position is a strong electron-withdrawing group that influences the reactivity of the entire pyridine ring. It can also be chemically transformed to introduce new functionalities, most notably an amino group.

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine (–NH2). smolecule.comambeed.com This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or by using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. ambeed.comjst.go.jp The resulting aminopyridine is a valuable intermediate for further derivatization, including diazotization followed by substitution, or acylation to form amides.

Hydroxyl Group Derivatizations

The hydroxyl group at the 3-position is a versatile functional group that can be readily derivatized. guidechem.com

Etherification: The hydroxyl group can be converted into an ether (–OR) through reactions with alkyl halides or other alkylating agents in the presence of a base. ambeed.com For example, the hydroxyl group can be alkylated to form methoxy (B1213986) or other alkoxy derivatives. smolecule.com

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters (–OCOR). ambeed.com This derivatization can be used to introduce a wide variety of acyl groups.

Synthesis of Fused Heterocyclic Systems Utilizing this compound

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. guidechem.comchemicalbook.com The strategic manipulation of its functional groups allows for intramolecular cyclization reactions to construct bicyclic and polycyclic ring systems. For instance, it serves as a reagent in the synthesis of oxabicyclooctane-linked bacterial topoisomerase inhibitors. chemicalbook.com The compound is also used in the palladium-catalyzed synthesis of α-styrylpyridines, which have shown antitumor activity. chemicalbook.com Furthermore, derivatives of nitropyridines are used in the creation of fused azacinnolines and thieno- and pyrrolocarboline analogues. ntnu.no

Development of Diverse Compound Libraries

The orthogonal reactivity of the three functional groups on this compound makes it an ideal starting material for the development of diverse compound libraries for high-throughput screening. By systematically varying the substituents at the bromo, nitro (or the corresponding amino), and hydroxyl positions, a large number of distinct molecules can be generated. This combinatorial approach is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships. For example, libraries of (piperazin-1-ylmethyl) biaryl compounds have been synthesized via microwave-mediated Suzuki-Miyaura cross-couplings of 2-bromo-5-nitropyridine. chemsrc.com

Emerging Applications in Chemical Research

Role as a Versatile Synthetic Intermediate

2-Bromo-6-nitropyridin-3-ol serves as a crucial starting material or intermediate in a variety of organic syntheses. The presence of multiple functional groups—a bromine atom, a nitro group, and a hydroxyl group—on the pyridine (B92270) ring provides several reaction sites. guidechem.com This allows for a diverse range of chemical transformations, making it a versatile tool for chemists to construct complex molecular architectures. guidechem.com The bromine atom can be readily displaced or participate in coupling reactions, the nitro group can be reduced to an amino group for further functionalization, and the hydroxyl group can be involved in etherification or esterification reactions. smolecule.comsmolecule.com This trifunctional nature allows for sequential and regioselective modifications, providing access to a wide array of substituted pyridine derivatives. guidechem.com

The utility of this compound as a synthetic intermediate is highlighted in its use for creating novel compounds with specific electronic and biological properties. smolecule.com Its derivatives are being explored in the development of pharmaceuticals, agrochemicals, and advanced materials. guidechem.comchemimpex.com

Precursor in Medicinal Chemistry Research

The field of medicinal chemistry has found significant utility for this compound and its analogs in the pursuit of new therapeutic agents. Its structural framework is a key component in the synthesis of molecules with potential biological activity. smolecule.com

Design and Synthesis of Bacterial Topoisomerase Inhibitors

A significant application of this compound is its role as a reagent in the synthesis of novel bacterial topoisomerase inhibitors. chemicalbook.com These inhibitors are being investigated as broad-spectrum antibacterial agents. chemicalbook.com Bacterial topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. A patent describes the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors where 6-bromo-2-nitropyridin-3-ol (B1291309) is a key starting material. google.com The resulting compounds have shown inhibitory activity against bacterial topoisomerases, such as E. coli DNA gyrase, indicating their potential for development as new treatments for bacterial infections. google.com Research has demonstrated that certain tricyclic analogs, which can be synthesized from precursors like this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Development of α-Styrylpyridines with Antitumor Activity

This compound is also utilized in the preparation of α-styrylpyridines, a class of compounds that have demonstrated potential antitumor activity. chemicalbook.commolaid.com The synthesis often involves a palladium-catalyzed coupling reaction between a halopyridine, such as this compound, and an appropriate coupling partner like an N-tosylhydrazone. chemicalbook.com The resulting α-styrylpyridines are then evaluated for their ability to inhibit the growth of cancer cells. smolecule.com The unique electronic properties conferred by the substituted pyridine ring are believed to contribute to the biological activity of these compounds. smolecule.com

Contributions to Agrochemical Development

In the realm of agrochemicals, derivatives of this compound are being explored for their potential as active ingredients in products designed to protect crops. chemimpex.comcymitquimica.com The structural motifs derived from this compound are found in molecules being investigated as herbicides and pesticides. chemimpex.com The development of new agrochemicals is crucial for improving crop yields and ensuring food security. jubilantingrevia.com While specific data on the direct use of this compound in commercial agrochemicals is limited, its role as a synthetic intermediate suggests its contribution to the discovery and development of new agrochemical candidates. guidechem.comchemimpex.com The functional groups present on the molecule allow for the synthesis of a diverse library of compounds that can be screened for desired biological activity against various agricultural pests and weeds. chemimpex.com

Applications in Advanced Materials Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in the field of advanced materials science. chemimpex.com The presence of heteroatoms and the potential for extensive π-conjugated systems in its derivatives make them interesting candidates for the development of novel materials with specific electronic or optical properties. smolecule.com

Development of Novel Chemical Processes and Materials

Researchers are exploring the use of this compound in the creation of new chemical processes and materials. acs.org Its reactivity allows for its incorporation into larger molecular frameworks, including polymers and other functional materials. smolecule.comchemimpex.com For instance, the nitro group can be used to tune the electronic properties of a material, while the pyridine ring can provide specific coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). smolecule.com These materials could find applications in areas such as electronics, catalysis, and gas storage.

Investigation as a Corrosion Inhibitor

The investigation of pyridine derivatives as corrosion inhibitors is an active area of research. atamankimya.comresearchgate.net Compounds with similar functional groups, such as morpholine (B109124) and its derivatives, have demonstrated efficacy in preventing the corrosion of metals like iron and copper in various industrial applications, including steam boiler systems. atamankimya.com The mechanism of action often involves the formation of a protective film on the metal surface. The nitrogen and oxygen atoms in the heterocyclic ring can act as adsorption centers, effectively blocking the corrosive agents. atamankimya.com While direct studies on this compound as a corrosion inhibitor are not extensively documented in the provided results, the structural analogy to known inhibitors suggests its potential in this application warrants further investigation.

Precursor for Energetic Materials

Nitropyridines are a class of compounds known for their use in the synthesis of energetic materials. researchgate.net The presence of the nitro group in the structure of this compound makes it a potential precursor for the development of new energetic compounds. The reactivity of the bromo and hydroxyl groups allows for further chemical modifications, enabling the synthesis of more complex molecules with desired energetic properties. guidechem.com For instance, the substitution of the bromine atom or derivatization of the hydroxyl group can lead to the formation of compounds with increased nitrogen content or a higher degree of oxidation, both of which are desirable characteristics for energetic materials.

Future Directions and Research Perspectives

Innovative Methodologies for Sustainable Synthesis

The development of environmentally benign synthetic routes is a key area of future research. mdpi.com Traditional methods for the synthesis of pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. Future methodologies will likely focus on:

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of waste. mdpi.com

Catalytic Systems: Exploring novel catalysts, including biocatalysts and photocatalysts, to improve reaction efficiency and selectivity under milder conditions. mdpi.com Photoredox catalysis, for instance, is a rapidly developing field with the potential to enable new, previously inaccessible transformations. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and toxic organic solvents.

Deeper Exploration of Reaction Mechanisms

A thorough understanding of the mechanisms governing the reactions of 2-bromo-6-nitropyridin-3-ol is crucial for optimizing existing synthetic methods and designing new ones. Future research in this area will likely involve:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic effects of substituents on reactivity.

In-situ Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to monitor reactions in real-time and identify transient intermediates.

High-Throughput Screening and Combinatorial Chemistry for New Scaffold Exploration

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. nih.govscilit.com The this compound scaffold can serve as a versatile starting point for the generation of large libraries of diverse compounds. researchgate.net Future efforts will focus on:

Library Design and Synthesis: Developing efficient and automated methods for the parallel synthesis of pyridine-based compound libraries. acs.orgscripps.edu This includes the use of solid-phase synthesis and solution-phase parallel synthesis techniques. acs.orgscripps.edu

Assay Development: Creating and validating robust HTS assays to screen these libraries for a wide range of biological activities, such as antibacterial, antifungal, and anticancer properties. nih.govscilit.comfrontiersin.org

A study on pyrrolo-pyridine derivatives identified a novel class of antibacterial agents through a large-scale HTS program. nih.govscilit.com This highlights the potential of HTS in discovering new therapeutic agents based on pyridine scaffolds. nih.govscilit.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. ajrconline.org In the context of this compound, these technologies can be applied to:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of novel pyridine derivatives, thereby reducing the need for extensive experimental testing. ajrconline.orgresearchgate.net

Retrosynthetic Analysis: Utilizing AI-powered tools to design efficient and practical synthetic routes for complex target molecules derived from this compound. acs.orgfrontiersin.org

De Novo Design: Employing generative models to design entirely new pyridine-based molecules with optimized properties for specific applications.

Recent advancements have demonstrated the use of AI to assist in the design, synthesis, and characterization of functional organic molecules. mdpi.com

Role in Emerging Interdisciplinary Research Areas

The unique electronic and structural features of this compound make it an attractive building block for materials with novel optical and electronic properties. nih.gov Future research will likely explore its applications in:

Organic Electronics: Designing and synthesizing novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials based on the pyridine scaffold.

Chemical Sensing: Developing chemosensors for the detection of metal ions, anions, and biologically important molecules.

Functional Materials: Creating new polymers and coordination complexes with tailored properties for applications in catalysis, gas storage, and separation technologies. nih.gov

The versatility of the pyridine ring suggests that this compound and its derivatives will continue to be a fertile ground for discovery and innovation across multiple scientific disciplines. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-nitropyridin-3-ol, and how do competing substituents influence reaction efficiency?

- Methodology : Start with a pyridine precursor (e.g., 3-hydroxypyridine) and perform sequential nitration and bromination. Nitration typically requires mixed acids (HNO₃/H₂SO₄) at 0–50°C, followed by bromination using Br₂ in HBr or NBS in DMF. Monitor regioselectivity via HPLC or TLC, as electron-withdrawing groups (e.g., -NO₂) can direct bromination to specific positions .

- Key Data : Analogous compounds like 2-Bromo-5-nitropyridine achieve >95% purity under controlled bromination conditions .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for -NO₂ and -Br groups). IR identifies O-H (3200–3600 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches. Single-crystal X-ray diffraction (as in ) provides definitive bond angles and distances, critical for distinguishing positional isomers .

Q. What solvents and conditions stabilize this compound during purification?

- Methodology : Avoid protic solvents (e.g., water) to prevent hydrolysis. Use DCM or ethyl acetate for column chromatography. Store under inert gas (N₂/Ar) at 2–8°C to minimize decomposition, as seen in bromonitrophenol analogs .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom acts as a leaving group, while the nitro group deactivates the ring. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF/toluene. Use boronic acids (e.g., aryl/vinyl) with electron-donating groups to offset electron deficiency .

- Contradictions : High nitro group electron withdrawal may reduce coupling yields; DFT calculations can predict charge distribution to guide reagent selection .

Q. What strategies address contradictory data in the synthesis of this compound derivatives (e.g., inconsistent yields or byproducts)?

- Methodology :

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., di-brominated species or nitration overoxidation).

- Reaction Optimization : Adjust stoichiometry (e.g., Br₂:HNO₃ ratio) and temperature gradients. For example, 2-Bromo-6-nitrophenol synthesis shows yield improvements at 40°C vs. 60°C due to reduced decomposition .

Q. Can computational modeling (DFT, MD) predict the thermodynamic stability and reaction pathways of this compound under varying conditions?

- Methodology : Perform DFT calculations (Gaussian, ORCA) to map potential energy surfaces for nitration/bromination steps. Compare with experimental data (e.g., activation energies from DSC). Molecular dynamics (MD) simulations in solvents like DMSO can model solute-solvent interactions affecting crystallization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.